molecular formula C7H5ClN2O3 B108852 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid CAS No. 552850-73-4

2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

Cat. No. B108852
M. Wt: 200.58 g/mol
InChI Key: UQMUSEDZBHNTTQ-UHFFFAOYSA-N
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Description

The compound "2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid" is a derivative of pyridine, which is a heterocyclic aromatic organic compound. The presence of the chloro group and the amino-oxoacetic acid moiety suggests that this compound could have interesting chemical and physical properties, as well as potential applications in various fields such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid was synthesized using a slow evaporation technique, indicating that similar methods could potentially be applied to synthesize the compound . Another related compound, 2-oxo-1,2-dihydropyridine-1-acetic acid, was synthesized through the reaction of 2-hydroxypyridine and chloroacetic acid in a basic aqueous solution . These methods provide a foundation for the synthesis of "2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid" by suggesting possible reactants and conditions that could be used.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction . For example, the cocrystal mentioned earlier belongs to the monoclinic crystallographic system and is stabilized by various hydrogen bonding interactions . Similarly, the crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid also belongs to the monoclinic system and features intermolecular hydrogen bonds . These findings suggest that "2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid" may also exhibit a complex hydrogen-bonded network, which could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be quite diverse. For instance, the trichloroacetate salts of 2-amino-5-chloropyridinium exhibit interactions with oppositely charged anions to form hydrogen-bonded chains . This indicates that "2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid" could also participate in hydrogen bonding and potentially form salts with various anions, which could be explored for their chemical reactivity and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, the cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid was found to have nonlinear optical (NLO) properties . Additionally, the crystal structure and magnetic properties of related compounds have been studied, revealing low magnetic susceptibilities and various magnetic behaviors depending on the crystal stacking structures and supramolecular interactions . These studies suggest that "2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid" could also exhibit unique physical properties, which could be characterized through similar investigations.

Scientific Research Applications

Crystal Structure and Magnetic Property Studies

2-(Imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid and its derivatives have been studied for their crystal structures and magnetic properties. Investigations into these compounds reveal insights into the relationship between their magnetic properties and crystal stacking structures or supramolecular interactions. These studies are significant in understanding the magnetic susceptibilities and behaviors of these compounds, which are useful in material science and magnetic applications (Shen, Zhang, & Yong, 2015).

Synthesis of Pyridine Substituted Amino Acids

Research has been conducted on the synthesis of new derivatives of amino acids modified with a pyridin-2-yl substituent. This synthesis is of interest due to the potential biological activity of these compounds. The incorporation of the pyridine fragment into amino acid structures could pave the way for new pharmaceuticals with various biological activities (Shilin, Voitenko, & Nechai, 2019).

Structural Characterization in Pharmaceuticals

2-Amino-2-oxoacetic acid, a closely related compound, has been structurally characterized for its pharmaceutical importance, particularly as an inhibitor of lactic dehydrogenase (LDH). This compound exhibits significant anticancer activity and potential for treating type 2 diabetes. Understanding its structural characteristics is crucial for exploring its medicinal properties as an antitumor and antidiabetic agent (Delgado et al., 2019).

Electrocatalytic Synthesis

The electrocatalytic synthesis of related compounds, such as 6-aminonicotinic acid, has been explored. This process involves the electrochemical reduction of halides like 2-amino-5-bromopyridine in the presence of CO2, highlighting the potential for environmentally friendly synthesis methods in pharmaceutical production (Gennaro et al., 2004).

Antimicrobial Activity of Pyridine Derivatives

Studies on the synthesis and antimicrobial activity of new pyridine derivatives have shown that these compounds possess variable and modest activity against strains of bacteria and fungi. This research opens up possibilities for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Safety And Hazards

The compound is classified under GHS07 and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-4-1-2-5(9-3-4)10-6(11)7(12)13/h1-3H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMUSEDZBHNTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630465
Record name [(5-Chloropyridin-2-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

CAS RN

552850-73-4
Record name [(5-Chloropyridin-2-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Xue, S Ding, B Guo, Y Zhou, P Sun… - Journal of Medicinal …, 2014 - ACS Publications
The blood coagulation enzyme factor Xa (FXa) is a particularly promising target for anticoagulant therapy, and identification of oral small-molecule inhibitors of FXa remains a research …
Number of citations: 43 pubs.acs.org
J Bronson, M Dhar, W Ewing, N Lonberg - Annual Reports in Medicinal …, 2012 - Elsevier
This year's To-Market-To-Market chapter provides summaries for 26 new molecular entities (NMEs) that received first time approval world-wide in 2011. •Anticancer agents topped the …
Number of citations: 13 www.sciencedirect.com

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